molecular formula C10H18 B14192867 (4S)-4-Methylnon-1-yne CAS No. 921756-75-4

(4S)-4-Methylnon-1-yne

Cat. No.: B14192867
CAS No.: 921756-75-4
M. Wt: 138.25 g/mol
InChI Key: UTHILQMCUOEJSI-SNVBAGLBSA-N
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Description

(4S)-4-Methylnon-1-yne is an organic compound characterized by the presence of a triple bond between the first and second carbon atoms in its nonane chain. This compound is notable for its chiral center at the fourth carbon, which gives it specific stereochemical properties. The (4S) configuration indicates that the substituents around the chiral center are arranged in a specific spatial orientation, which can influence the compound’s reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-Methylnon-1-yne typically involves the use of alkyne coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of an alkyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of chiral catalysts can also be employed to ensure the selective production of the (4S) enantiomer.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: The compound can be reduced to form alkanes or alkenes using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the terminal alkyne position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of nonane or nonene.

    Substitution: Formation of substituted alkynes or alkenes.

Scientific Research Applications

(4S)-4-Methylnon-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules due to its chiral center.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4S)-4-Methylnon-1-yne exerts its effects is largely dependent on its interactions with other molecules. The presence of the triple bond allows for various addition reactions, while the chiral center can influence the compound’s binding to chiral receptors or enzymes. The molecular targets and pathways involved can vary depending on the specific application, but often involve interactions with nucleophiles or electrophiles in chemical reactions.

Comparison with Similar Compounds

    (4R)-4-Methylnon-1-yne: The enantiomer of (4S)-4-Methylnon-1-yne, differing only in the spatial arrangement of the substituents around the chiral center.

    Non-1-yne: A simpler alkyne without the methyl substitution at the fourth carbon.

    4-Methyloct-1-yne: A similar compound with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring chiral specificity, such as in the synthesis of pharmaceuticals.

Properties

CAS No.

921756-75-4

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(4S)-4-methylnon-1-yne

InChI

InChI=1S/C10H18/c1-4-6-7-9-10(3)8-5-2/h2,10H,4,6-9H2,1,3H3/t10-/m1/s1

InChI Key

UTHILQMCUOEJSI-SNVBAGLBSA-N

Isomeric SMILES

CCCCC[C@H](C)CC#C

Canonical SMILES

CCCCCC(C)CC#C

Origin of Product

United States

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